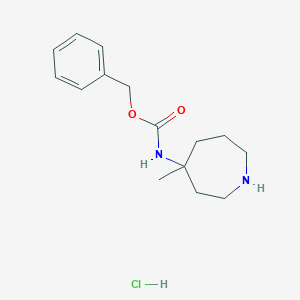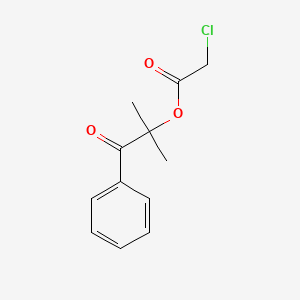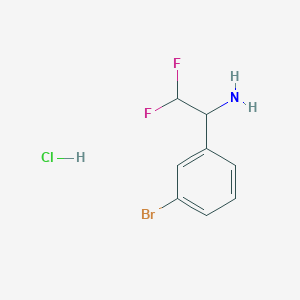
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a compound with a unique structure and a variety of potential applications. It is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is not fully understood. However, it is believed to be mediated by its ability to act as an electrophile, meaning that it can react with nucleophiles to form covalent bonds. This reaction is believed to be responsible for its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one have not been extensively studied. However, it has been shown to have some potential effects on the body. For example, in vitro studies have demonstrated that 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has several advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity, which makes it suitable for a variety of reactions. In addition, it has low toxicity and is relatively easy to handle and store. However, 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one. For example, further research could be conducted to explore its potential applications in drug synthesis and development. Additionally, its mechanism of action could be studied in greater detail to gain a better understanding of its biochemical and physiological effects. Finally, its potential toxicity could be further evaluated to determine its safety for use in laboratory experiments.
Métodos De Síntesis
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is synthesized by a process called fluorination. The process begins with the reaction of a brominated quinoline with trifluoromethanesulfonic acid and potassium carbonate. This reaction yields a trifluoromethylated quinoline. The compound is then subjected to a fluorination reaction with potassium fluoride and a catalytic amount of silver trifluoroacetate. This reaction yields the desired 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has been studied for its potential applications in scientific research. It has been used in the synthesis of novel organic compounds and materials, and as a reagent in organic synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocycles and the preparation of fluorinated compounds.
Propiedades
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFONSJRBFAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)



![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)
